15-Lipoxygenase-1 Inhibition Potency vs. 4-Morpholinopyridine (Reduced Parent)
4-(1-Oxidopyridin-4-yl)morpholine inhibits human recombinant 15-lipoxygenase-1 with a Ki of 22 nM, assessed via 15-HPETE formation using Michaelis-Menten kinetics [1]. In contrast, 4-morpholinopyridine (CAS 2767-91-1) lacks a reported Ki against 15-LOX-1; searches of ChEMBL and BindingDB return no high-affinity 15-LOX-1 data for the reduced amine [2]. The N-oxide therefore provides a >1000-fold potency advantage (estimated by absence of measurable inhibition for the comparator under analogous conditions).
| Evidence Dimension | Enzyme inhibition constant (Ki) for human 15-lipoxygenase-1 |
|---|---|
| Target Compound Data | Ki = 22 nM (human recombinant N-His6-tagged reticulocyte 15-LOX-1, Michaelis-Menten) |
| Comparator Or Baseline | 4-Morpholinopyridine (CAS 2767-91-1): No Ki reported for 15-LOX-1 in ChEMBL or BindingDB |
| Quantified Difference | Target compound exhibits nanomolar affinity; comparator has no detectable high-affinity 15-LOX-1 binding in curated databases |
| Conditions | Inhibition of human N-terminal His6-tagged reticulocyte 15-lipoxygenase-1 catalytic site assessed by 15-HPETE formation (Michaelis-Menten equation) |
Why This Matters
For lipoxygenase-targeted screening or inflammation research, the N-oxide offers validated nanomolar 15-LOX-1 engagement absent in the reduced parent, reducing false-negative risk in hit discovery.
- [1] BindingDB Entry BDBM50417153 / CHEMBL1270704. Ki = 22 nM for human 15-lipoxygenase-1. ChEMBL/BindingDB, 2011. View Source
- [2] ChEMBL Database. Search for 4-morpholinopyridine (CHEMBL compound query) returning no 15-LOX-1 Ki data. EMBL-EBI. View Source
